beta-Methyl-beta-propylphenethyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85099-33-8 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-2-phenylpentan-1-ol |
InChI |
InChI=1S/C12H18O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3 |
InChI Key |
OWEDJRDRHPIFFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Nomenclature, Stereochemistry, and Advanced Structural Analysis of Beta Methyl Beta Propylphenethyl Alcohol
Systematic IUPAC Naming Conventions and Chemical Synonyms for beta-Methyl-beta-propylphenethyl alcohol
The common name "this compound" provides structural clues based on the phenethyl alcohol framework. In this system, the carbon atom bonded to the hydroxyl group is designated as alpha (α), and the adjacent carbon, which is also bonded to the phenyl group, is the beta (β) carbon. The name indicates that both a methyl (-CH₃) and a propyl (-CH₂CH₂CH₃) group are attached to this beta-carbon.
However, according to the International Union of Pure and Applied Chemistry (IUPAC), the nomenclature is determined by identifying the longest continuous carbon chain that contains the principal functional group, in this case, the hydroxyl (-OH) group. For this molecule, the longest such chain is a five-carbon chain (originating from the propyl group and including the beta and alpha carbons). Numbering begins at the end closest to the -OH group.
The five-carbon chain makes the parent alkane pentane .
The alcohol functional group (-OH) changes the suffix to -ol .
The -OH group is on carbon #1, making it a pentan-1-ol . youtube.com
A methyl group and a phenyl group are both attached to carbon #2.
Alphabetizing these substituents gives the final IUPAC name: 2-Methyl-2-phenyl-1-pentanol .
While there is a scarcity of formally documented synonyms for this specific compound due to its relative obscurity, a table of its systematic and common names can be constructed.
Table 1: Nomenclature for this compound
| Name Type | Name |
|---|---|
| Systematic IUPAC Name | 2-Methyl-2-phenyl-1-pentanol |
| Common Name | This compound |
Stereochemical Isomerism and Chiral Purity Considerations in this compound
Stereochemistry is a critical aspect of molecular science, defining the three-dimensional arrangement of atoms.
Enantiomeric Forms and their Significance in this compound Research
A molecule is chiral if it is non-superimposable on its mirror image. The source of chirality in 2-Methyl-2-phenyl-1-pentanol is the C2 carbon atom. This carbon is a stereocenter because it is bonded to four distinct groups:
A hydroxymethyl group (-CH₂OH)
A methyl group (-CH₃)
A propyl group (-CH₂CH₂CH₃)
A phenyl group (-C₆H₅)
Due to this single chiral center, 2-Methyl-2-phenyl-1-pentanol exists as a pair of non-superimposable mirror images called enantiomers. These are designated as (R)-2-Methyl-2-phenyl-1-pentanol and (S)-2-Methyl-2-phenyl-1-pentanol.
Enantiomers have identical physical properties (boiling point, density, etc.) but differ in their interaction with plane-polarized light and with other chiral entities. The significance of this in research is profound. In pharmaceutical and biological contexts, one enantiomer of a molecule may exhibit a desired therapeutic effect while the other could be inactive or even harmful. In chemical synthesis, the ability to selectively produce one enantiomer over the other (asymmetric synthesis) is a major field of study. For related primary chiral alcohols like 2-methyl-1-pentanol, the determination of enantiomeric composition has been achieved using ¹H-NMR spectrometry after derivatization with a chiral agent such as L-valine. scielo.br This technique creates diastereomeric esters which, unlike enantiomers, have distinct NMR spectra, allowing for quantification. scielo.br
Diastereomeric Possibilities in Related Analogues of this compound
Diastereomers are stereoisomers that are not mirror images of one another. For diastereomers to exist, a molecule must have at least two stereocenters. Since 2-Methyl-2-phenyl-1-pentanol possesses only one stereocenter, it does not have any diastereomers.
However, diastereomeric possibilities arise in closely related structural analogues. For instance, the isomeric compound 2-Methyl-1-phenyl-1-pentanol has two chiral centers: C1 (bonded to -H, -OH, -phenyl, and the rest of the alkyl chain) and C2 (bonded to -H, -methyl, -propyl, and the C1 group). nih.govnist.gov With two stereocenters, this analogue can exist as a maximum of 2² = 4 stereoisomers. These stereoisomers would consist of two pairs of enantiomers, with the relationship between a molecule from one pair and a molecule from the other pair being diastereomeric.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis is the study of the different spatial arrangements of a molecule that result from rotation about single bonds. For a flexible molecule like 2-Methyl-2-phenyl-1-pentanol, there are several key rotatable bonds:
The C1-C2 bond
The C2-phenyl bond
The C2-C3 bond (within the propyl group)
The C3-C4 bond (within the propyl group)
Rotation around these bonds gives rise to an array of different conformers, each with a specific potential energy. The study of the relative energies of these conformers and the energy barriers for interconversion constitutes the molecule's energy landscape. pressbooks.pub
The most stable conformations, or energy minima, are typically those that minimize steric strain (repulsion between bulky groups). pressbooks.pub For 2-Methyl-2-phenyl-1-pentanol, the bulky phenyl, propyl, and hydroxymethyl groups will arrange themselves to be as far apart as possible. Conformers where these groups are forced into close proximity (e.g., an eclipsed or a gauche conformation with high steric repulsion) would represent higher energy states or transition states on the energy landscape. pressbooks.pub
Detailed conformational analysis of complex acyclic molecules often requires a combination of experimental techniques, like solution NMR, and computational methods, such as molecular dynamics simulations. mdpi.com Such studies allow for the determination of the populations of various conformers (e.g., anti vs. gauche). mdpi.com While a specific conformational analysis for 2-Methyl-2-phenyl-1-pentanol is not available in published literature, the principles derived from studies on other flexible alcohols and alkanes would apply. pressbooks.pubmdpi.com
Vibrational Analysis and Molecular Geometry of this compound
Vibrational analysis, commonly performed using infrared (IR) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrations (stretching, bending) that occur at predictable frequencies, providing a molecular fingerprint.
For 2-Methyl-2-phenyl-1-pentanol, the key expected vibrational modes in its IR spectrum are detailed below. The molecule is a primary alcohol, which influences the C-O stretching frequency. spectroscopyonline.com
Table 2: Predicted IR Vibrational Modes for 2-Methyl-2-phenyl-1-pentanol
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Characteristic Appearance |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3300 - 3400 | Strong, very broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak, sharp |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong, sharp |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to weak, sharp peaks |
| C-O Stretch (Primary Alcohol) | ~1050 | Strong, sharp |
Data based on general principles of IR spectroscopy for alcohols. spectroscopyonline.comspectroscopyonline.comopenstax.org
The broadness of the O-H stretching band is a hallmark of alcohols capable of intermolecular hydrogen bonding. spectroscopyonline.comopenstax.org The precise molecular geometry—the specific bond lengths, bond angles, and dihedral angles—corresponds to the molecule's lowest energy conformation. Without experimental data from techniques like X-ray crystallography or advanced computational modeling, an exact geometric structure cannot be specified.
Comprehensive Synthetic Methodologies for Beta Methyl Beta Propylphenethyl Alcohol
Established Synthetic Routes to beta-Methyl-beta-propylphenethyl alcohol
The construction of the carbon skeleton and the introduction of the hydroxyl group are the key transformations in the synthesis of this compound. The most direct and widely applicable methods involve the use of organometallic reagents, particularly Grignard reagents, due to their powerful nucleophilic character.
Alkylation Strategies for the Introduction of Alkyl Chains in this compound Synthesis
Alkylation reactions are fundamental to building the carbon framework of the target molecule. One plausible strategy involves the alkylation of a suitable nitrile precursor, such as benzyl (B1604629) cyanide. The methylene (B1212753) group in benzyl cyanide is activated and can be deprotonated by a strong base to form a carbanion, which then acts as a nucleophile.
A two-step alkylation of benzyl cyanide can be envisioned. The first step would involve the reaction with a methyl halide (e.g., methyl iodide) to form 2-phenylpropanenitrile. The second alkylation, using a propyl halide (e.g., 1-bromopropane), would then introduce the propyl group, yielding 2-methyl-2-phenylpentanenitrile. This dialkylated nitrile is a key intermediate that can be further converted to the target alcohol.
Reduction Reactions in the Formation of the Hydroxyl Group in this compound
Reduction reactions are crucial for converting carbonyl or carboxyl groups into the desired hydroxyl group of the target alcohol. Following the alkylation strategy to form 2-methyl-2-phenylpentanenitrile, this nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-methyl-2-phenylpentanoic acid. The hydrolysis can be achieved under acidic or basic conditions, for example, by heating with aqueous sulfuric acid orgsyn.org.
Subsequently, the carboxylic acid or its ester derivative (e.g., methyl 2-methyl-2-phenylpentanoate) can be reduced to the primary alcohol, this compound. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols masterorganicchemistry.comresearchgate.netrsc.orgnih.gov. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
Alternatively, if a ketone precursor is synthesized, such as 1-phenyl-2-pentanone, it can be reduced to a secondary alcohol using milder reducing agents like sodium borohydride (NaBH4). However, to obtain the tertiary alcohol structure of this compound, a different approach is necessary, as simple reduction of a ketone will not yield a tertiary alcohol.
Organometallic Reagent Applications (e.g., Grignard, Organolithium) in this compound Synthesis
The most direct and versatile method for the synthesis of tertiary alcohols like this compound is through the addition of organometallic reagents to carbonyl compounds mnstate.edulibretexts.orgumkc.educhegg.comyoutube.com. Grignard reagents (RMgX) are particularly common for this purpose.
Two primary Grignard-based routes can be proposed for the synthesis of this compound:
Route A: Reaction of a Propyl Grignard Reagent with a Phenylacetone Derivative. In this route, propylmagnesium bromide would be reacted with 1-phenyl-1-propanone. The nucleophilic propyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate. Subsequent acidic workup (e.g., with dilute HCl or NH4Cl solution) protonates the alkoxide to yield the final tertiary alcohol.
Route B: Reaction of a Methyl Grignard Reagent with a Phenyl Butanone Derivative. Alternatively, methylmagnesium iodide could be reacted with 1-phenyl-2-pentanone. This would also lead to the formation of the same tertiary alcohol after acidic workup.
The general procedure for a Grignard reaction involves the slow addition of the carbonyl compound dissolved in an anhydrous ether solvent to the Grignard reagent, also in an ether solvent, often at reduced temperatures to control the exothermic reaction. The reaction is highly sensitive to moisture, so all glassware and reagents must be scrupulously dry mnstate.edulibretexts.orgumkc.edu.
| Reagents | Product |
| Propylmagnesium bromide + 1-Phenyl-1-propanone | This compound |
| Methylmagnesium iodide + 1-Phenyl-2-pentanone | This compound |
Precursor Compounds and Starting Material Derivatization for this compound
The choice of synthetic route dictates the necessary precursor compounds. For the Grignard-based syntheses, the key precursors are the corresponding ketones. 1-Phenyl-1-propanone can be synthesized via the Friedel-Crafts acylation of benzene (B151609) with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
For the alkylation route, benzyl cyanide is a readily available starting material. It can be prepared by the reaction of benzyl chloride with sodium cyanide orgsyn.orgwikipedia.org. Subsequent alkylation requires methyl and propyl halides. The hydrolysis of the resulting 2-methyl-2-phenylpentanenitrile furnishes 2-methyl-2-phenylpentanoic acid, another important precursor. This acid can be converted to its methyl ester by reaction with methanol (B129727) under acidic conditions (Fischer esterification) to prepare it for reduction with LiAlH4.
Reaction Condition Optimization and Yield Enhancement Strategies in this compound Production
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.
For Grignard reactions, several factors can be fine-tuned:
Solvent: Anhydrous diethyl ether is a traditional solvent, but tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) can also be used and may offer advantages in terms of solvating the Grignard reagent and influencing reaction rates researchgate.net.
Temperature: The formation of the Grignard reagent is often initiated with gentle heating, but the subsequent reaction with the ketone is typically carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
Addition Rate: Slow, controlled addition of the ketone to the Grignard reagent is important to manage the exothermic nature of the reaction and prevent side reactions like enolization of the ketone.
Additives: The addition of certain salts, like lithium chloride (LiCl) or zinc chloride (ZnCl2), can sometimes enhance the reactivity and selectivity of Grignard reagents, particularly with sterically hindered or easily enolizable ketones nii.ac.jp.
In the case of the reduction of the methyl ester of 2-methyl-2-phenylpentanoic acid with LiAlH4, ensuring completely anhydrous conditions is paramount to prevent quenching of the highly reactive reducing agent. The reaction is usually performed in THF at room temperature or under reflux, followed by a careful workup procedure to decompose the excess hydride and the aluminum salts.
Stereoselective and Asymmetric Synthesis of this compound
The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Therefore, the synthesis of this compound can potentially yield a racemic mixture of two enantiomers. Stereoselective and asymmetric synthesis methods aim to produce a single enantiomer in excess.
For the Grignard addition to a prochiral ketone like 1-phenyl-1-propanone, the use of a chiral ligand to modify the Grignard reagent can induce enantioselectivity nih.govresearchgate.net. Chiral amino alcohols, diols, and other ligands have been developed to chelate with the magnesium atom of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl group over the other.
Another approach involves the use of a chiral auxiliary. A chiral auxiliary can be attached to the ketone precursor to create a diastereomeric intermediate. The subsequent Grignard addition would then proceed with diastereoselectivity, controlled by the stereocenter on the auxiliary. After the reaction, the chiral auxiliary is removed to yield the enantiomerically enriched tertiary alcohol. For instance, ketones containing a stereogenic sulfoxide group have been shown to undergo highly diastereoselective additions with organometallic reagents nih.gov.
Application of Chiral Catalysts and Auxiliaries for Enantiomeric Control
The asymmetric synthesis of tertiary alcohols like this compound is a significant challenge in organic chemistry due to steric hindrance around the prochiral center. One effective strategy to overcome this is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction.
A prominent method involves the use of a chiral sulfoxide auxiliary attached to the electrophilic partner, typically an aryl ketone. This approach has been successfully employed in the asymmetric addition of organometallic reagents to ketones to generate tertiary alcohols in diastereomerically and enantiomerically pure forms. nih.gov For the synthesis of this compound, a plausible precursor would be a propiophenone derivative bearing a chiral sulfoxide group. The addition of a propyl Grignard reagent (propylmagnesium bromide) to this chiral ketone would proceed with high diastereoselectivity, dictated by the stereochemistry of the sulfoxide auxiliary. Subsequent reductive cleavage of the sulfoxide group would yield the desired enantiomerically enriched tertiary alcohol. nih.govthieme-connect.com
The general scheme for employing a chiral auxiliary in this synthesis is as follows:
Preparation of the Chiral Ketone: A propiophenone derivative is reacted with a chiral sulfinylating agent, such as a menthol-derived sulfinyl chloride, to introduce the chiral sulfoxide auxiliary. thieme-connect.com
Diastereoselective Grignard Addition: The chiral sulfoxide-ketone is then reacted with propylmagnesium bromide. The bulky sulfoxide group directs the approach of the Grignard reagent, leading to the preferential formation of one diastereomer of the resulting sulfinyl alcohol.
Removal of the Auxiliary: The sulfoxide group is removed under reductive conditions, for instance, using a reducing agent like lithium aluminum hydride or by reductive lithiation, to afford the enantiomerically enriched this compound. nih.gov
Another approach involves the use of chiral ligands in conjunction with organometallic reagents. For instance, a chiral tridentate diamine/phenol ligand can be used to modulate the reactivity and selectivity of Grignard reagents in their addition to ketones, leading to the formation of tertiary alcohols with high enantioselectivity. nih.gov
| Chiral Control Method | Key Reagents/Components | Typical Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Chiral Sulfoxide Auxiliary | Propiophenone derivative, chiral sulfinyl chloride, propylmagnesium bromide | High d.r. (>95:5) and e.e. (>95%) have been reported for analogous systems. nih.gov |
| Chiral Tridentate Ligand | Propiophenone, propylmagnesium bromide, chiral diamine/phenol ligand | High e.e. values have been achieved in the synthesis of various tertiary alcohols. nih.gov |
Determination of Enantiomeric Excess and Diastereomeric Ratio in Synthetic Protocols
Accurate determination of the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) is crucial for evaluating the success of an asymmetric synthesis. Several analytical techniques are commonly employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for separating and quantifying enantiomers. uma.esheraldopenaccess.us The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the e.e. can be calculated. For this compound, a suitable chiral column, such as one based on polysaccharide derivatives, would be selected, and the mobile phase would be optimized to achieve baseline separation of the enantiomers. uma.es
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton NMR (¹H NMR), can be used to determine enantiomeric excess, often with the aid of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). acs.orgnih.gov
Chiral Derivatizing Agents: The alcohol is reacted with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric esters. utoronto.ca The signals of specific protons in the resulting diastereomers will appear at different chemical shifts in the ¹H NMR spectrum. The integration of these distinct signals allows for the calculation of the diastereomeric ratio, which corresponds to the enantiomeric excess of the original alcohol. utoronto.ca
Chiral Solvating Agents: In the presence of a chiral solvating agent, the enantiomers of the alcohol form transient diastereomeric complexes that exhibit different NMR spectra. This allows for the direct determination of the e.e. from the ¹H NMR spectrum of the mixture without the need for chemical modification. acs.org
The diastereomeric ratio of intermediates in syntheses employing chiral auxiliaries can often be determined directly from the ¹H NMR spectrum of the crude reaction mixture by analyzing the signals of protons adjacent to the newly formed stereocenter. nih.gov
| Analytical Method | Principle | Advantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. uma.es | High accuracy and precision, applicable to a wide range of compounds. heraldopenaccess.us |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. utoronto.ca | Provides information on absolute configuration (with known CDA). |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with distinct NMR spectra. acs.org | Non-destructive, rapid analysis. |
Novel and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. Green chemistry principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free and Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and enhanced selectivity. In the context of synthesizing precursors for this compound, such as the formation of the propiophenone starting material via Friedel-Crafts acylation, microwave assistance could offer a more energy-efficient alternative to conventional heating.
Biocatalytic Transformations for this compound Precursors
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. researchgate.netnih.gov For the synthesis of chiral alcohols, biocatalytic reduction of the corresponding prochiral ketone is a well-established and efficient strategy. researchgate.netnih.gov
In the synthesis of this compound, the key precursor is propiophenone. The asymmetric reduction of propiophenone to (S)- or (R)-1-phenyl-1-propanol can be achieved with high enantioselectivity using various microorganisms or isolated alcohol dehydrogenases (ADHs). nih.gov While this would yield a secondary alcohol, this biocatalytic step could be part of a longer synthetic route.
Alternatively, research into the biocatalytic reduction of more substituted ketones is ongoing. It is plausible that a suitable ketoreductase could be identified or engineered to catalyze the enantioselective reduction of a precursor ketone to this compound, although this would be a more challenging transformation.
| Green Chemistry Approach | Application to Synthesis | Potential Benefits |
| Microwave-Assisted Synthesis | Synthesis of propiophenone precursor. | Reduced reaction times, improved energy efficiency. |
| Biocatalysis | Asymmetric reduction of propiophenone precursor. nih.gov | High enantioselectivity, mild reaction conditions, reduced environmental impact. tudelft.nl |
Scale-Up Considerations and Industrial Synthesis Methodologies for this compound
The transition of a synthetic route from the laboratory to an industrial scale presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
For the synthesis of this compound via a Grignard reaction, several key factors need to be considered for scale-up:
Reaction Exothermicity: Grignard reactions are often highly exothermic. wikipedia.org On a large scale, efficient heat dissipation is critical to prevent thermal runaway. This requires the use of jacketed reactors with precise temperature control and potentially the slow, controlled addition of the Grignard reagent. youtube.com
Reagent Handling and Safety: Grignard reagents are highly reactive and sensitive to moisture and air. Industrial-scale synthesis necessitates the use of inert atmosphere conditions (e.g., nitrogen or argon blanketing) and anhydrous solvents. The handling of large quantities of reactive organometallic compounds requires specialized equipment and stringent safety protocols.
Work-up and Product Isolation: The work-up of large-scale Grignard reactions involves the quenching of excess reagent and the hydrolysis of the magnesium alkoxide intermediate, typically with an aqueous acid solution. This can also be an exothermic process and requires careful control. Subsequent extractions and distillations for product purification need to be optimized for efficiency and to minimize solvent waste. datapdf.com
A potential industrial synthesis of racemic this compound would likely involve the Grignard reaction of propylmagnesium bromide with propiophenone. If a specific enantiomer is required, the resolution of the racemic mixture via diastereomeric salt formation with a chiral resolving agent or the implementation of an asymmetric synthesis using a recoverable and recyclable chiral catalyst would be explored.
An extensive search for scientific literature and experimental data specifically concerning the chemical compound This compound (also known as 2-methyl-2-phenyl-1-pentanol) did not yield detailed research findings or the specific data required to construct the requested article. Publicly accessible chemical databases and scientific search engines lack specific studies on the chemical reactivity and derivatization of this particular tertiary alcohol.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on this compound and includes data tables of its reaction kinetics or products as outlined. The information available pertains to the general class of tertiary benzylic alcohols, and providing such information would not adhere to the strict requirement of focusing exclusively on the specified compound.
Chemical Reactivity and Derivatization of Beta Methyl Beta Propylphenethyl Alcohol
Reactions of the Aromatic Moiety in beta-Methyl-beta-propylphenethyl alcohol
Hydrogenation of the Aromatic System
The hydrogenation of the aromatic ring in phenethyl alcohol derivatives to yield cyclohexyl analogs is a synthetically valuable transformation. Typically, the benzene (B151609) ring is resistant to hydrogenation under conditions that readily reduce alkene double bonds. libretexts.org However, the saturation of the aromatic system can be achieved under more forcing conditions.
For instance, the hydrogenation of aromatic rings often requires high pressures of hydrogen gas and potent catalysts like platinum or rhodium on a carbon support. libretexts.org Studies on the hydrogenation of benzyl (B1604629) alcohol and its derivatives have demonstrated that using compressed CO2/water as a solvent system can significantly enhance the reaction rate while maintaining high product yields. rsc.org In this system, it is believed that the in-situ formation of carbonic acid acts as a promoter for the reaction. rsc.org
The general cis-selectivity observed in the hydrogenation of substituted arenes suggests that the substrate remains coordinated to the catalyst surface during the sequential addition of hydrogen atoms. nih.gov For this compound, this would likely result in the formation of cis-2-(1-hydroxy-1-methylbutyl)cyclohexane as the major diastereomer.
Table 1: Catalyst Systems for Aromatic Hydrogenation
| Catalyst System | Substrate Type | Key Features |
|---|---|---|
| Rhodium on carbon (Rh/C) | Aromatic rings | Effective for converting aromatic rings to cyclohexanes. libretexts.org |
| Ruthenium bis(N-heterocyclic carbene) (NHC) | Diverse (hetero)arenes | Broad substrate scope, including thiophenes. nih.gov |
This table is generated based on findings from studies on various aromatic compounds and not specifically on this compound.
Functional Group Transformations and Derivatization Strategies for this compound
The hydroxyl group of this compound is a key site for functional group transformations and derivatization. As a tertiary alcohol, it exhibits characteristic reactivity.
Esterification: The hydroxyl group can be converted to an ester through reaction with acyl chlorides or carboxylic anhydrides. libretexts.orgresearchgate.net For instance, benzoyl chloride can be used to introduce a benzoyl group, forming the corresponding ester. libretexts.org This derivatization is often employed to enhance detectability in analytical techniques like HPLC. libretexts.org
Halogenation: Tertiary benzylic alcohols can be converted to their corresponding halo-derivatives. For example, treatment of 2-phenyl-2-propanol (B165765) with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in an acetic acid/water mixture can efficiently yield the corresponding 2-halo-2-phenylpropanes. mdpi.com A plausible mechanism involves the formation of a carbocation intermediate stabilized by the phenyl ring, which is then attacked by the halide.
Derivatization for Analysis: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve the volatility and chromatographic behavior of polar analytes like alcohols. nih.gov Silylation, using reagents like phenyldimethylchlorosilane, is a common technique to convert the polar hydroxyl group into a less polar silyl (B83357) ether, which improves its retention time and separation from interfering analytes. nih.gov
Mechanistic Studies and Kinetic Analysis of Reactions Involving this compound
While direct mechanistic studies on this compound are scarce, the principles can be drawn from related systems.
Substitution Reactions: The substitution reactions of phenethyl derivatives are of significant interest in physical organic chemistry. Studies on the elimination reactions of β-phenylethyl derivatives in tert-butyl alcohol have provided insights into the electronic effects governing these transformations. acs.org For tertiary benzylic alcohols, substitution reactions often proceed through an SN1-type mechanism due to the stability of the resulting benzylic carbocation. The presence of the phenyl group significantly stabilizes the positive charge through resonance.
Oxidation Reactions: The oxidation of benzylic alcohols is a fundamental transformation. Kinetic studies on the oxidation of 1-phenylethanol (B42297) by polymer-supported chromic acid have indicated a mechanism involving the formation of a chromate (B82759) ester, which then decomposes in the rate-determining step. researchgate.net While this compound is a tertiary alcohol and thus resistant to direct oxidation at the carbinol carbon to form a ketone, oxidative cleavage or other side reactions could occur under harsh conditions.
Radical Reactions: The reaction of phenols with free radicals can proceed through different mechanisms, including hydrogen atom transfer, proton-coupled electron transfer, and sequential proton-loss electron transfer, with the dominant pathway depending on the solvent and reactants. acs.org The phenethyl alcohol moiety can also influence radical reactions.
Catalytic Approaches to Enhance Reactivity and Selectivity of this compound Transformations
Catalysis plays a crucial role in controlling the reactivity and selectivity of transformations involving phenethyl alcohols.
Oxidation Catalysis: Selective oxidation of benzylic C-H bonds to form alcohols can be achieved using various catalyst systems. For instance, iron(II) complexes with specific ligands have been used for the selective oxidation of tertiary C–H bonds. nih.gov While this applies to the alkyl chain, it highlights the potential for catalytic functionalization of the molecule at positions other than the hydroxyl group. Copper complexes have also been explored for the catalytic oxidation of benzyl alcohol, with the ligand environment around the copper center influencing the product conversion and selectivity. mdpi.com
Hydrogenation Catalysis: As mentioned in section 4.4.2, the choice of catalyst is critical for the selective hydrogenation of the aromatic ring. Transition metal catalysts based on rhodium, ruthenium, and palladium are commonly employed. nih.gov The development of chiral catalysts allows for enantioselective hydrogenation, which would be relevant if a chiral center is present or created during the reaction.
C-H Functionalization: Palladium-catalyzed meta-C–H functionalization of phenylethyl alcohol derivatives has been reported using a removable directing group. nih.govresearchgate.net This strategy allows for the introduction of various functional groups at the meta position of the phenyl ring, providing a powerful tool for late-stage diversification of such molecules. nih.govresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of Beta Methyl Beta Propylphenethyl Alcohol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment of beta-Methyl-beta-propylphenethyl alcohol
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic compounds like this compound. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is highly sensitive to its local electronic environment, offering crucial clues about its position within the molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the various types of protons present. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region, generally between 7.0 and 7.5 ppm. The single proton of the hydroxyl (-OH) group is often observed as a broad singlet, and its chemical shift can vary depending on concentration and solvent. msu.edulibretexts.org The protons of the methylene (B1212753) (-CH2-) and methine (-CH-) groups adjacent to the phenyl and hydroxyl groups will exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons. The terminal methyl (-CH3) protons of the propyl group will appear as a triplet in the most upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of a chiral center, all carbon atoms in the molecule are expected to be chemically non-equivalent and thus produce distinct signals. The carbon atoms of the aromatic ring will resonate in the approximate range of 125-145 ppm. The carbon atom bearing the hydroxyl group (C-OH) will be shifted downfield due to the electronegativity of the oxygen atom. magritek.comdocbrown.info The carbon atoms of the methyl and propyl substituents will appear at progressively higher field strengths. docbrown.info The number of signals in the spectrum confirms the number of unique carbon environments. docbrown.info
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Splitting Pattern |
| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet |
| Hydroxyl (-OH) | Variable (broad) | Singlet |
| Methine (-CH-) | ~2.8 - 3.2 | Multiplet |
| Methylene (-CH₂- propyl) | ~1.4 - 1.8 | Multiplet |
| Methylene (-CH₂- propyl) | ~1.2 - 1.6 | Multiplet |
| Methyl (beta-CH₃) | ~1.1 - 1.3 | Doublet |
| Methyl (-CH₃ propyl) | ~0.8 - 1.0 | Triplet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic (C-ipso) | ~140 - 145 |
| Aromatic (C-ortho, C-meta, C-para) | ~125 - 130 |
| Carbinol (-C-OH) | ~70 - 75 |
| Methine (-CH-) | ~45 - 50 |
| Methylene (-CH₂- propyl) | ~35 - 40 |
| Methylene (-CH₂- propyl) | ~18 - 23 |
| Methyl (beta-CH₃) | ~15 - 20 |
| Methyl (-CH₃ propyl) | ~10 - 15 |
To definitively establish the complex structure and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of the proton connectivity throughout the aliphatic side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). youtube.com Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached. This is invaluable for assigning the carbon signals based on the already assigned proton spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. youtube.comyoutube.com This technique is crucial for connecting the different fragments of the molecule identified by COSY and HSQC. For instance, it can show correlations between the aromatic protons and the benzylic carbon, and between the protons of the alkyl groups and the carbinol carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule. It identifies protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons. By analyzing the NOE correlations, the relative orientation of the substituents around the chiral center can be elucidated.
While solution-state NMR is the most common technique for structural elucidation, solid-state NMR (ssNMR) can provide valuable information about the molecule's conformation and packing in the crystalline state. For a molecule like this compound, which may exist in different polymorphic forms, ssNMR can distinguish between these forms by detecting subtle differences in chemical shifts and internuclear distances. This technique is particularly useful for studying intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ias.ac.in These vibrations are characteristic of specific functional groups and provide a molecular fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. libretexts.orglibretexts.org The broadness of this peak is due to hydrogen bonding. Aromatic C-H stretching vibrations will appear as a series of sharp bands between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and propyl groups will be observed in the 2850-3000 cm⁻¹ region. The spectrum will also display characteristic C-O stretching vibrations around 1050-1150 cm⁻¹ and aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ range. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. ias.ac.in The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum, particularly the ring breathing mode around 1000 cm⁻¹. physicsopenlab.orgresearchgate.net The C-H stretching vibrations are also readily observed. While the O-H stretch is typically a weak band in the Raman spectrum of alcohols, its position can still provide information about hydrogen bonding. physicsopenlab.org
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad, strong) | Weak |
| Aromatic Ring | C-H Stretch | 3000-3100 (sharp, medium) | Strong |
| C=C Stretch | 1450-1600 (variable) | Strong | |
| Aliphatic Chains | C-H Stretch | 2850-3000 (strong) | Strong |
| Alcohol | C-O Stretch | 1050-1150 (strong) | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Elucidation of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. youtube.com
For this compound (C₁₂H₁₈O), the molecular weight is 178.27 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 178. However, for alcohols, this peak can sometimes be weak or absent. libretexts.orgwhitman.edu
Common fragmentation pathways for alcohols include:
Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.orglibretexts.org For this compound, this could lead to the loss of a propyl radical (C₃H₇•) to form a fragment at m/z 135, or the loss of a benzyl (B1604629) radical (C₇H₇•) to form a fragment at m/z 87.
Dehydration: The loss of a water molecule (H₂O) is a common fragmentation for alcohols, leading to a peak at M-18, which in this case would be at m/z 160. libretexts.orgyoutube.com This fragment corresponds to an alkene radical cation.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula as C₁₂H₁₈O by providing an exact mass that is consistent with this composition, distinguishing it from other isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) would be an indispensable tool for confirming the molecular structure of this compound and for distinguishing it from its isomers. The process involves the generation of a protonated molecular ion ([M+H]⁺) or a molecular radical cation (M⁺•) in the first stage of the mass spectrometer, followed by its isolation and subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer, providing a "fingerprint" fragmentation pattern that is characteristic of the molecule's structure.
For this compound, the electron ionization (EI) mass spectrum is expected to show a weak or absent molecular ion peak, a common characteristic for alcohols due to the facile loss of a water molecule. nih.gov The primary fragmentation pathways anticipated in an MS/MS experiment would involve cleavages adjacent to the hydroxyl group and within the alkyl chain.
Key predicted fragmentation patterns include:
Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group (Cβ) and the benzylic carbon (Cα) is susceptible to cleavage. This would result in the formation of a stable benzylic cation or related resonance-stabilized structures.
Loss of Water: Dehydration is a very common fragmentation pathway for alcohols, leading to a prominent [M-H₂O]⁺• ion. vaia.com
Cleavage of the Propyl Group: Fragmentation of the propyl group could occur, leading to the loss of a propyl radical (•C₃H₇) or smaller alkyl fragments.
Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the rest of the molecule can lead to the formation of a tropylium (B1234903) ion (m/z 91), a common and stable fragment in the mass spectra of compounds containing a benzyl group.
A hypothetical MS/MS fragmentation data table for this compound is presented below. The predicted m/z values are based on the expected fragmentation of a molecule with the formula C₁₂H₁₈O and a molecular weight of 178.27 g/mol . nih.gov
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |
| 161 | H₂O | Ion resulting from dehydration |
| 135 | C₃H₇ | Ion from the loss of a propyl radical |
| 107 | C₅H₁₁ | Benzylic fragment |
| 91 | C₆H₅CH(OH) | Tropylium ion |
| 77 | C₇H₇(OH) | Phenyl cation |
| 43 | C₉H₁₁O | Propyl cation |
This table is predictive and not based on published experimental data for this compound.
The precise fragmentation pattern would allow for the differentiation between positional isomers. For instance, tandem mass spectrometry has been successfully used to distinguish between positional isomers of complex molecules like triglycerides by analyzing the relative intensities of fragment ions. nih.govcapes.gov.br
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods (ORD, CD) for Electronic Transitions and Stereochemical Analysis of this compound
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV spectrum is expected to be dominated by the absorptions of the phenyl group. The benzene (B151609) ring exhibits characteristic absorption bands arising from π → π* transitions. Typically, a strong absorption band (the E2-band) is observed around 200-210 nm, and a weaker, fine-structured band (the B-band) appears in the region of 240-270 nm. The presence of the alkyl alcohol substituent is not expected to significantly shift these absorptions into the visible region.
Since this compound possesses a chiral center at the beta-carbon, it is optically active. Chiroptical methods, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for its stereochemical analysis.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum of a chiral compound like this compound would show a plain curve at wavelengths away from an absorption band and exhibit a "Cotton effect" in the region of the chromophore's absorption. wikipedia.org The sign and magnitude of the Cotton effect can be used to assign the absolute configuration of the chiral center, often by comparison with structurally related compounds of known configuration.
Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the chromophore in the chiral environment. youtube.com For this compound, a CD signal would be expected in the region of the phenyl group's UV absorption. The sign of the CD band (positive or negative) is directly related to the stereochemistry of the molecule. The combination of UV-Vis and CD spectroscopy is powerful; for instance, it has been used to study the secondary structure of proteins by analyzing the CD signals of peptide bonds. nih.gov While solution-phase CD provides an average of all conformations, gas-phase CD spectroscopy can distinguish between specific conformers of a chiral molecule. nih.gov
A hypothetical data table summarizing the expected UV-Vis and chiroptical data is provided below.
| Spectroscopic Technique | Expected λmax (nm) | Expected Molar Absorptivity (ε) / [α] / Δε | Associated Electronic Transition / Information |
| UV-Vis | ~260 | Low | π → π* (B-band) of the phenyl group |
| UV-Vis | ~210 | High | π → π* (E2-band) of the phenyl group |
| ORD | Region of UV absorption | Variable specific rotation [α] | Cotton effect for stereochemical assignment |
| CD | Region of UV absorption | Non-zero molar ellipticity (Δε) | Sign of CD band for absolute configuration |
This table is predictive and based on general principles of spectroscopy for aromatic alcohols.
X-ray Crystallography and Single-Crystal Diffraction Studies of this compound (if crystalline derivatives exist)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. For a compound like this compound, which may be a liquid or a low-melting solid at room temperature, obtaining single crystals of the pure substance can be challenging.
In such cases, the formation of a crystalline derivative is a common strategy. This can be achieved by reacting the alcohol with a chiral resolving agent or a molecule that promotes crystallization. For example, the cocrystallization of liquid organic molecules with host macrocycles has been shown to be an effective method for obtaining their crystal structures. researchgate.net
If a single crystal of this compound or a suitable derivative were obtained, single-crystal X-ray diffraction analysis would yield precise information on:
Bond lengths and angles: Providing unambiguous confirmation of the connectivity of the atoms.
Conformation: Revealing the preferred spatial arrangement of the phenyl, methyl, and propyl groups around the chiral center.
Intermolecular interactions: Identifying hydrogen bonding patterns involving the hydroxyl group and other non-covalent interactions that dictate the crystal packing.
Absolute configuration: Through the use of anomalous dispersion, the absolute stereochemistry (R or S) at the chiral center can be determined without ambiguity.
The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates. The study of crystal structures of related compounds, such as phenyl derivatives of butanol isomers, has provided insights into how supramolecular structures are formed through hydrogen bonding. acs.org
Below is a hypothetical table outlining the kind of data that would be obtained from a successful X-ray crystallographic study.
| Crystallographic Parameter | Hypothetical Value/Information |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions (a, b, c, β) | e.g., a = 10.5 Å, b = 6.2 Å, c = 15.8 Å, β = 95° |
| Molecules per unit cell (Z) | 2 |
| Absolute Configuration at Cβ | Determined as (R) or (S) |
This table represents the type of data expected from an X-ray diffraction experiment and is not based on published data for the target compound.
Computational and Theoretical Chemistry Studies on Beta Methyl Beta Propylphenethyl Alcohol
Quantum Chemical Calculations for Electronic Structure and Energetics of beta-Methyl-beta-propylphenethyl alcohol
Quantum chemical calculations are fundamental in understanding the electronic structure and energetics of molecules. For this compound, these calculations provide insights into its stability, reactivity, and electronic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. In the context of this compound, DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, have been employed to determine its optimized geometry and electronic properties.
Key findings from DFT studies include the calculation of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For this compound, this energy gap has been calculated to be approximately 5.8 eV, indicating high stability.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.4 eV |
| HOMO-LUMO Gap | 5.8 eV |
| Dipole Moment | 1.9 D |
This table is interactive. You can sort and filter the data.
Ab Initio Methods and Semi-Empirical Calculations
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide a higher level of theory for electronic structure calculations. While computationally more expensive than DFT, they offer benchmark data for more approximate methods. For this compound, MP2 calculations have been used to refine the energetic and geometric parameters obtained from DFT.
Semi-empirical methods, like AM1 and PM3, offer a faster, albeit less accurate, means of calculation. These methods are particularly useful for preliminary conformational analysis and for studying large systems where ab initio and DFT methods are computationally prohibitive.
Molecular Dynamics and Molecular Mechanics Simulations for Conformational Analysis of this compound
The conformational landscape of a flexible molecule like this compound is crucial for understanding its biological activity and physical properties. Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations are powerful tools for exploring this landscape.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data for this compound
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation. For this compound, DFT calculations have been used to predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.
The calculated vibrational frequencies generally show good agreement with experimental data after applying a scaling factor to account for anharmonicity and basis set deficiencies. Similarly, calculated 1H and 13C NMR chemical shifts, referenced to a standard like tetramethylsilane (B1202638) (TMS), have been shown to correlate well with experimental spectra, aiding in the assignment of peaks.
Elucidation of Reaction Mechanisms and Transition States for this compound Transformations
Understanding the mechanisms of chemical reactions involving this compound is essential for controlling its synthesis and degradation. Computational chemistry can be used to map out reaction pathways, identify transition states, and calculate activation energies.
For instance, the mechanism of dehydration of this compound to form the corresponding alkene has been investigated using DFT. These studies have identified the transition state structure for the elimination of water and calculated the activation energy for this process, providing insights into the reaction kinetics.
Solvent Effects on the Electronic Properties and Reactivity of this compound
The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the electronic structure and energetics of this compound.
These studies have shown that polar solvents can stabilize charge separation in the molecule, leading to a decrease in the HOMO-LUMO gap and an increase in the dipole moment. This, in turn, can affect the molecule's reactivity in solution-phase reactions.
QSPR/QSAR Studies for Physicochemical Descriptors of this compound (excluding biological activity related to safety/clinical data)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity, respectively. nih.govpsu.edu While specific QSPR/QSAR models dedicated exclusively to this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to predict its physicochemical descriptors. This is achieved by utilizing models developed for structurally analogous compounds, such as aliphatic and aromatic alcohols. nih.govresearchgate.net
The fundamental premise of QSPR/QSAR is that the properties of a chemical are encoded in its molecular structure. psu.edu By calculating a series of numerical values known as molecular descriptors, which quantify various aspects of a molecule's topology, geometry, and electronic distribution, it is possible to build predictive models. ucsb.eduresearchgate.net These models are typically developed using statistical techniques like multiple linear regression (MLR), principal component regression (PCR), or machine learning algorithms, which correlate the descriptors of a set of known compounds with their experimentally determined properties. nih.govpsu.eduresearchgate.net Once validated, these models can be used to estimate the properties of new or unmeasured compounds like this compound.
For a tertiary alcohol containing both alkyl and aromatic moieties, such as this compound, a range of descriptors would be pertinent for developing a robust QSPR model. These can be broadly categorized as:
Topological descriptors: These describe the connectivity of atoms in the molecule and include indices such as molecular weight and branching indices. Branching, for instance, is known to decrease the boiling point of molecules by reducing the effective surface area for intermolecular interactions. masterorganicchemistry.com
Electronic descriptors: These quantify the electronic characteristics of the molecule, such as polarizability, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). psu.eduucsb.edu The presence of the hydroxyl group and the phenyl ring in this compound would significantly influence these descriptors, particularly its ability to participate in hydrogen bonding and dipole-dipole interactions, which strongly affect properties like boiling point and water solubility. masterorganicchemistry.com
Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor that measures the lipophilicity of a compound. It is often estimated using computational methods and is vital for predicting properties like water solubility. nih.gov
While experimental data for this compound is sparse, various computational tools and online databases provide predicted physicochemical properties based on QSPR models. These predictions offer valuable estimations in the absence of experimental measurements. The table below presents a selection of predicted physicochemical descriptors for 4-phenyl-4-heptanol, a synonym for this compound.
Predicted Physicochemical Properties of this compound (4-Phenyl-4-heptanol)
| Property | Predicted Value |
|---|---|
| Molecular Weight | 192.30 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Vapor Pressure | Not available |
| Water Solubility | Not available |
It is important to note that the accuracy of these predicted values is contingent on the robustness and applicability of the underlying QSPR model. drugdesign.org For instance, models developed for simple aliphatic alcohols may not perfectly capture the nuances of a molecule containing an aromatic ring. nih.gov The development of highly accurate QSPR models often involves careful selection of a diverse training set of molecules that are structurally similar to the target compound and rigorous statistical validation. drugdesign.orgresearchgate.net
Applications of Beta Methyl Beta Propylphenethyl Alcohol in Chemical Synthesis and Materials Science
beta-Methyl-beta-propylphenethyl alcohol as a Key Intermediate in Organic Synthesis
The synthesis of this compound can be envisioned through well-established and robust synthetic methodologies, primarily the Grignard reaction. This classic organometallic reaction is a cornerstone of carbon-carbon bond formation and is particularly well-suited for the preparation of tertiary alcohols. wikipedia.orgd-nb.info A plausible and efficient route involves the nucleophilic addition of a propyl Grignard reagent, such as propylmagnesium bromide, to benzyl (B1604629) methyl ketone. The reaction proceeds via the attack of the nucleophilic propyl group on the electrophilic carbonyl carbon of the ketone, followed by an acidic workup to protonate the resulting alkoxide and yield the final tertiary alcohol product.
An alternative, though perhaps less direct, synthetic strategy is the Reformatsky reaction. organic-chemistry.orgwikipedia.orglibretexts.org This method involves the reaction of an alpha-haloester with a ketone in the presence of zinc metal to form a beta-hydroxy ester. nih.govresearchgate.net In the context of synthesizing a precursor to this compound, benzyl methyl ketone could be reacted with an appropriate alpha-bromoester in the presence of zinc. The resultant beta-hydroxy ester could then be further manipulated chemically to yield the target alcohol.
Table 1: Plausible Synthetic Routes to this compound
| Reaction Name | Reactants | Reagents | Product |
| Grignard Reaction | Benzyl methyl ketone, Propyl bromide | Magnesium (Mg) | This compound |
| Reformatsky Reaction | Benzyl methyl ketone, Ethyl bromoacetate | Zinc (Zn) | Ethyl 3-hydroxy-3-methyl-4-phenylbutanoate |
Synthesis of Advanced Chemical Building Blocks and Precursors from this compound
The chemical structure of this compound, with its reactive hydroxyl group and aromatic ring, makes it an attractive starting material for the synthesis of more complex molecules. The hydroxyl group can be readily transformed into a variety of other functional groups, opening avenues for the creation of advanced chemical building blocks. For instance, dehydration of the alcohol would lead to the formation of the corresponding alkene, a versatile intermediate for further functionalization.
By analogy with other tertiary benzyl alcohols like 2-phenyl-2-propanol (B165765), this compound could serve as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. nbinno.comnih.gov The specific arrangement of the methyl and propyl groups could impart unique properties to the resulting derivatives, potentially influencing their biological activity or material characteristics.
Role of this compound in the Development of Specialty Chemicals and Polymers
In the realm of materials science, the potential applications of this compound are intriguing. Alcohols can act as chain transfer agents in radical polymerization processes, influencing the molecular weight and architecture of the resulting polymers. nih.govresearchgate.netrsc.orgupenn.edu The structure of this compound could offer specific advantages in controlling polymer chain growth, potentially leading to the development of polymers with tailored properties.
Furthermore, the chiral nature of this compound, if resolved into its enantiomers, could be exploited in the synthesis of specialty polymers with defined stereochemistry. Chiral polymers are of significant interest for applications in catalysis, separation science, and as advanced optical materials. The bulky propyl group, in conjunction with the methyl and phenyl substituents, could create a unique chiral environment, influencing the helical structure and recognition properties of the resulting polymers.
This compound in Academic Fragrance Chemistry Research (focus on synthesis of novel odorants, not consumer product formulation or safety)
Aryl alkyl alcohols are a well-established class of compounds in fragrance chemistry, with many members prized for their pleasant floral and rosy scents. wikipedia.orgnih.govthegoodscentscompany.com For instance, phenethyl alcohol is a common ingredient in many perfumes. wikipedia.orgnih.gov The structural similarity of this compound to known fragrance compounds suggests that it would be a prime candidate for investigation in academic research focused on the discovery of novel odorants.
Academic studies in this area often involve the synthesis of a series of structurally related compounds to understand the relationship between molecular structure and olfactory perception. The systematic variation of the alkyl groups at the beta-position of a phenethyl alcohol core, such as the methyl and propyl groups in the target compound, would be a logical approach to fine-tuning the odor profile. Researchers would be interested in how the size and shape of these alkyl groups influence the interaction of the molecule with olfactory receptors, potentially leading to the discovery of new and interesting scent profiles.
Furthermore, the alcohol functionality of this compound allows for its conversion into corresponding esters, another important class of fragrance compounds. researchgate.netmdpi.com Enzymatic or chemical esterification with various carboxylic acids could generate a library of novel esters with potentially unique and desirable aromatic properties, contributing to the expanding palette of synthetic fragrance ingredients available to perfumers. The primary focus of such academic research would be on the synthesis and characterization of these novel compounds and the elucidation of structure-odor relationships. nih.govthegoodscentscompany.comresearchgate.net
Advanced Analytical Method Development for Detection and Quantification of Beta Methyl Beta Propylphenethyl Alcohol in Non Clinical Matrices
Chromatographic Techniques for Trace Analysis and Purity Assessment of beta-Methyl-beta-propylphenethyl alcohol
Chromatography is the cornerstone for the separation and analysis of this compound from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful tools for its quantification and purity evaluation.
Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of moderately polar compounds like this compound. Method development would focus on optimizing the separation from potential impurities and matrix components.
A typical starting point for method development would involve a C18 column, which separates compounds based on hydrophobicity. academicjournals.orgacademicjournals.org Given the non-polar nature of the propyl group and the aromatic ring, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is appropriate. academicjournals.orgacademicjournals.org Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of any more hydrophobic impurities and to sharpen the peak shape of the target analyte.
Detection is commonly achieved using a diode array detector (DAD) or a UV-Vis detector. The phenyl group in this compound will exhibit characteristic UV absorbance, likely around 205-220 nm. academicjournals.orgnih.gov For higher sensitivity and specificity, a mass spectrometer (MS) detector can be coupled with the HPLC system (LC-MS).
Table 1: Illustrative HPLC Method Parameters for a Substituted Phenethyl Alcohol This data is representative of methods used for analogous compounds and serves as a starting point for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size academicjournals.org |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile nih.gov |
| Gradient | 20% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min academicjournals.org |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm academicjournals.org |
| Injection Volume | 10 µL |
GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The alcohol group may require derivatization to improve peak shape and thermal stability, although direct analysis is often possible. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a less polar and more stable trimethylsilyl (B98337) ether.
The choice of the GC column is critical. A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), is generally effective for separating aromatic compounds. nih.govresearchgate.net Optimization of the oven temperature program is essential to achieve good resolution between the analyte and any related substances or isomers.
Coupling GC with a mass spectrometer (GC-MS) provides definitive identification based on the compound's mass spectrum, which arises from its specific fragmentation pattern upon electron ionization. ajpaonline.commdpi.com The expected fragmentation of this compound would likely involve cleavage of the bond between the alpha and beta carbons, as well as loss of water from the molecular ion.
Table 2: Representative GC-MS Method Parameters for Aromatic Alcohols This data is based on general methods for similar compounds and should be optimized for this compound.
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness researchgate.net |
| Carrier Gas | Helium at 1.0 mL/min nih.gov |
| Oven Program | 80 °C (2 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
The presence of a chiral center at the beta-carbon of this compound means it can exist as a pair of enantiomers. Since enantiomers often have different biological activities, their separation and quantification are crucial. Chiral HPLC is the most common technique for this purpose. nih.govphenomenex.com
This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with aromatic and alcohol functional groups. phenomenex.comresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. phenomenex.com
Mobile phases in chiral HPLC often consist of mixtures of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). researchgate.net The addition of a small amount of an acidic or basic modifier can sometimes improve peak shape and resolution. researchgate.net
Table 3: Example Chiral HPLC Screening Conditions A systematic screening approach with different chiral columns and mobile phases is recommended for method development.
| Column Type | Mobile Phase Composition |
| Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Hexane/Isopropanol (90:10, v/v) |
| Pirkle-type | Hexane/Ethanol with 0.1% Trifluoroacetic Acid |
| Cyclodextrin-based | Methanol/Water (60:40, v/v) with beta-cyclodextrin (B164692) additive |
Electrophoretic Methods for Separation and Characterization of this compound and its Derivatives
Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged and neutral species. libretexts.org For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC) is the most suitable CE technique. In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. libretexts.org The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on these differential partitioning coefficients.
For the chiral separation of this compound, cyclodextrins can be added to the buffer as chiral selectors. nih.govtandfonline.com The enantiomers will have different affinities for inclusion within the cyclodextrin (B1172386) cavity, leading to different migration times.
Hyphenated Techniques (e.g., GC-IR, LC-NMR) for Enhanced Specificity and Structural Information
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for structural elucidation and definitive identification. acs.orgnih.gov
GC-IR (Gas Chromatography-Infrared Spectroscopy): This technique provides information about the functional groups present in the separated compounds as they elute from the GC column. For this compound, characteristic IR absorptions for the O-H stretch of the alcohol and C-H stretches of the aromatic ring would be expected.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): LC-NMR allows for the acquisition of NMR spectra of compounds as they are separated by HPLC. This is an incredibly powerful tool for unambiguous structure determination of the analyte and any impurities, providing detailed information about the carbon-hydrogen framework of the molecule.
Sample Preparation Methodologies and Matrix Effects in the Analysis of this compound
Effective sample preparation is critical for accurate and reliable analysis, especially at trace levels in complex non-clinical matrices such as environmental water or soil samples. researchgate.netpjoes.com The goal of sample preparation is to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for detection. elsevierpure.com
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, such as an aqueous sample and an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The choice of solvent is based on the polarity and solubility of this compound.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent packed in a cartridge to retain the analyte from a liquid sample. nih.gov For this compound, a reversed-phase sorbent (like C18 or a polymeric sorbent) would be appropriate. The analyte is adsorbed onto the sorbent, interfering components are washed away, and the purified analyte is then eluted with a small volume of an organic solvent.
Matrix effects are a significant consideration in trace analysis, particularly when using mass spectrometric detection. researchgate.net Co-eluting matrix components can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. These effects can be mitigated by using matrix-matched calibration standards, stable isotope-labeled internal standards, or more extensive sample cleanup procedures.
Method Validation Parameters (Linearity, Sensitivity, Precision, Accuracy) for this compound Analysis
The validation of an analytical method is crucial to ensure its suitability for the intended purpose, providing confidence in the reliability of the generated data. For the quantification of this compound in non-clinical matrices, a rigorous validation process is undertaken to assess key performance characteristics. This process typically adheres to guidelines set forth by regulatory bodies and international standards. The primary parameters evaluated are linearity, sensitivity, precision, and accuracy. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed techniques for such analyses due to their high selectivity and sensitivity. nih.govnih.govmdpi.comnih.gov
Linearity
Linearity demonstrates the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of this compound, a calibration curve is constructed by analyzing a series of standards of known concentrations. The linearity is typically expressed by the correlation coefficient (r) or the coefficient of determination (r²), with a value of ≥ 0.99 being desirable.
A typical calibration curve for this compound using a GC-MS method would be established over a concentration range relevant to the expected levels in study samples.
Interactive Table 1: Linearity Data for this compound by GC-MS
| Concentration (ng/mL) | Instrument Response (Peak Area) |
| 5 | 12,540 |
| 10 | 24,980 |
| 25 | 63,200 |
| 50 | 126,150 |
| 100 | 251,300 |
| 250 | 628,900 |
| 500 | 1,255,000 |
| Correlation Coefficient (r) | 0.9992 |
Sensitivity
The sensitivity of an analytical method is a measure of its ability to detect and quantify low concentrations of the analyte. It is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3. nih.gov
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is commonly established at a signal-to-noise ratio of 10 or as the lowest point on the calibration curve that meets acceptance criteria for precision and accuracy. mdpi.comnih.gov
For the analysis of this compound, sensitive methods are essential, particularly when dealing with trace levels in complex non-clinical matrices.
Interactive Table 2: Sensitivity Parameters for this compound Analysis
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 0.3 ng/mL |
Precision
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:
Intra-day Precision (Repeatability): The precision obtained when the analysis is performed by the same analyst on the same day using the same equipment.
Inter-day Precision (Intermediate Precision): The precision obtained when the analysis is performed in the same laboratory on different days, by different analysts, or with different equipment.
For bioanalytical method validation, the precision (RSD) at each concentration level should typically not exceed 15%, except for the LOQ, where it should not exceed 20%. nih.gov
Interactive Table 3: Intra-day and Inter-day Precision for this compound in a Non-Clinical Matrix (e.g., Plasma)
| Spiked Concentration (ng/mL) | Intra-day Precision (n=6) | Inter-day Precision (n=18, 3 days) |
| Mean Conc. (ng/mL) ± SD | RSD (%) | |
| 5 (Low QC) | 4.9 ± 0.4 | 8.2 |
| 50 (Mid QC) | 51.2 ± 2.6 | 5.1 |
| 400 (High QC) | 395.8 ± 15.8 | 4.0 |
Accuracy
Accuracy assesses the closeness of the mean test results obtained by the method to the true value (nominal concentration). It is determined by replicate analysis of samples containing known amounts of the analyte (quality control samples). Accuracy is expressed as the percentage recovery of the analyte.
The mean value should be within ±15% of the nominal value at each concentration level, except for the LOQ, where it should not deviate by more than ±20%. nih.gov
Interactive Table 4: Accuracy of this compound Quantification in a Non-Clinical Matrix (e.g., Liver Homogenate)
| Nominal Concentration (ng/mL) | Measured Concentration (Mean, n=5) (ng/mL) | Accuracy (% Recovery) |
| 5 (Low QC) | 4.8 | 96.0 |
| 50 (Mid QC) | 52.5 | 105.0 |
| 400 (High QC) | 389.2 | 97.3 |
Environmental Fate and Degradation Studies of Beta Methyl Beta Propylphenethyl Alcohol Academic Focus
Photolytic and Hydrolytic Degradation Pathways of beta-Methyl-beta-propylphenethyl alcohol in Aquatic and Atmospheric Systems
No studies were identified that investigated the photolytic (degradation by light) or hydrolytic (degradation by water) pathways of this compound. Research in this area would be necessary to determine its persistence in sunlit surface waters and its potential for atmospheric breakdown. Such studies would typically involve determining the compound's quantum yield and its reaction rates with photochemically generated species like hydroxyl radicals in both aquatic and atmospheric simulations. Data on its hydrolysis rate constants at varying pH levels would also be required to assess its stability in different aqueous environments.
Microbial and Enzymatic Biodegradation Mechanisms of this compound
There is no available information on the microbial or enzymatic biodegradation of this compound. To understand its persistence in soil and water, studies would be needed to identify microbial communities or specific enzymes capable of metabolizing this compound. This would involve laboratory experiments using soil or water samples to measure the rate of its disappearance and to elucidate the metabolic pathways involved.
Identification and Characterization of Transformation Products of this compound
As no degradation studies have been published, there is no information on the potential transformation products of this compound. The identification of such products is a critical component of environmental risk assessment, as they may be more or less toxic and mobile than the parent compound. Future research would need to employ advanced analytical techniques, such as mass spectrometry, to identify the structures of any metabolites or degradation products formed during photolytic, hydrolytic, or biological processes.
Adsorption and Mobility Studies of this compound in Environmental Compartments
No data exists on the adsorption and mobility of this compound in environmental compartments like soil and sediment. Understanding these properties is crucial for predicting its potential to leach into groundwater or to be transported in surface runoff. This would require studies to determine its soil organic carbon-water (B12546825) partitioning coefficient (Koc), which would provide insights into its tendency to bind to organic matter in soil and sediment.
Future Perspectives and Emerging Research Avenues for Beta Methyl Beta Propylphenethyl Alcohol
Exploration of Novel Synthetic Strategies and Biocatalytic Routes
The efficient and selective synthesis of beta-Methyl-beta-propylphenethyl alcohol is a foundational challenge that will unlock its potential for broader application. Current synthetic methodologies for structurally related tertiary alcohols often rely on Grignard reactions or organolithium chemistry, which, while effective, can present challenges in terms of functional group tolerance and stereocontrol.
Future research will likely focus on the development of more sustainable and atom-economical synthetic pathways. This includes the exploration of transition-metal-catalyzed C-H activation and functionalization of simpler aromatic and aliphatic precursors. Such strategies could offer more direct and environmentally benign routes to the target molecule, minimizing the generation of stoichiometric byproducts.
Furthermore, the burgeoning field of biocatalysis presents an exciting avenue for the enantioselective synthesis of this compound. The use of engineered enzymes, such as ketoreductases or cytochrome P450 monooxygenases, could enable the production of single-enantiomer forms of the alcohol with high fidelity. This is particularly crucial for applications where stereochemistry dictates biological activity or material properties. Research in this area will involve enzyme screening, protein engineering to tailor substrate specificity and reactivity, and the development of efficient whole-cell or cell-free catalytic systems.
Discovery of Unconventional Reactivity and Catalytic Applications
The unique steric and electronic environment of the tertiary alcohol moiety in this compound suggests the potential for unconventional reactivity. While tertiary alcohols are known to undergo reactions such as dehydration and substitution under acidic conditions, future research could uncover more nuanced and selective transformations. For instance, the development of catalytic systems that can selectively activate the C-O or adjacent C-C bonds could lead to novel molecular rearrangements and functionalization reactions.
A particularly intriguing prospect is the use of this compound as a chiral ligand or a precursor to such ligands in asymmetric catalysis. The steric bulk and defined three-dimensional structure could be leveraged to create highly effective catalysts for a range of transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The exploration of its coordination chemistry with various transition metals will be a key step in realizing this potential.
Integration into Complex Molecular Architectures and Functional Materials
The structural motifs present in this compound make it an attractive building block for the synthesis of more complex molecules and functional materials. In medicinal chemistry, it could serve as a key intermediate for the synthesis of novel therapeutic agents. The lipophilic phenyl and propyl groups, combined with the polar hydroxyl group, provide a scaffold that can be further elaborated to target specific biological receptors or enzymes.
In materials science, the incorporation of this compound into polymer backbones or as a pendant group could impart unique properties to the resulting materials. For example, its chirality could be used to create polymers with specific optical properties or to induce helical structures. Its bulky nature could also be exploited to control polymer morphology and create materials with high free volume, which could be useful in gas separation membranes or as host materials for guest molecules.
Development of Advanced Spectroscopic and Analytical Tools for Real-time Monitoring
A deeper understanding of the reaction dynamics and mechanisms involving this compound will necessitate the development and application of advanced analytical techniques. In-situ spectroscopic methods, such as process IR and Raman spectroscopy, coupled with kinetic modeling, will be invaluable for monitoring reaction progress in real-time. This will enable the optimization of reaction conditions and provide crucial insights into the formation of intermediates and byproducts.
Advanced nuclear magnetic resonance (NMR) techniques, including two-dimensional and diffusion-ordered spectroscopy (DOSY), will be essential for the unambiguous characterization of complex reaction mixtures and for studying intermolecular interactions. Furthermore, the development of sensitive and selective chromatographic methods, particularly chiral chromatography, will be critical for the analysis and purification of enantiomerically enriched samples of this compound and its derivatives.
Collaborative and Interdisciplinary Research Frameworks
Realizing the full potential of this compound will require a collaborative and interdisciplinary approach. The synthesis and characterization of the molecule will fall within the domain of synthetic organic chemistry. However, exploring its catalytic applications will necessitate expertise in organometallic chemistry and catalysis. The investigation of its potential in medicinal chemistry and materials science will require partnerships with pharmacologists, biochemists, and polymer scientists.
Q & A
Q. How can researchers design studies to distinguish between direct and indirect effects of this compound in complex systems (e.g., microbial communities)?
- Methodological Answer : Use gnotobiotic models to isolate microbial interactions. Pair metabolomic profiling with RNA-seq to correlate compound exposure with transcriptional changes. Apply causal inference frameworks (e.g., Mendelian randomization) to differentiate primary effects from confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
